molecular formula C15H14NO2PS B1669378 Cyanofenphos CAS No. 13067-93-1

Cyanofenphos

Cat. No. B1669378
CAS RN: 13067-93-1
M. Wt: 303.3 g/mol
InChI Key: LRNJHZNPJSPMGK-UHFFFAOYSA-N
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Description

Cyanofenphos is an insecticide that belongs to the class of phosphonothioate . It is also known by its IUPAC name (RS)-[O-(4-cyanophenyl)O-ethyl phenylphosphonothioate] and has a CAS Registry Number of 13067-93-1 . The molecular formula of Cyanofenphos is C15H14NO2PS .


Molecular Structure Analysis

The molecular structure of Cyanofenphos consists of a phenyl group bonded to a phosphonothioate group, which is in turn bonded to an ethyl group and a 4-cyanophenyl group . The molecule has a molar mass of 303.316 Da .


Physical And Chemical Properties Analysis

Cyanofenphos has a density of 1.3±0.1 g/cm³, a boiling point of 423.7±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 67.8±3.0 kJ/mol and a flash point of 210.0±29.3 °C .

Scientific Research Applications

Protective Effects in Hens Cyanofenphos, an organophosphorus pesticide, has been studied for its protective effects against acute toxicity in hens. Research demonstrated that hens pretreated with a small dosage of cyanofenphos developed a protective effect against near-lethal doses, suggesting a potential for mitigating pesticide toxicity through pretreatment strategies. This effect was attributed to less inhibition of brain acetylcholinesterase (AChE) activity in pretreated hens compared to controls (Konno, Yamauchi, Yamaguchi, & Fukushima, 1984).

Phytoremediation of Soil Contamination Cyanophos contamination in soil, particularly in agricultural settings, poses environmental risks due to its persistence and accumulation. Research into phytoremediation, the use of plants to remove pollutants, has identified strategies to enhance the removal of cyanophos from contaminated soil. Liquid silicon dioxide (SiO₂) was found to significantly increase the phytoremediation efficiency of Plantago major L., highlighting an innovative approach to address soil contamination by enhancing plant-based remediation capabilities (Romeh, 2015).

Phytoremediation in Aquatic Environments Similarly, the potential of Plantago major L. for the phytoremediation of water contaminated with cyanophos has been explored. This study showed that Plantago major L. significantly reduced cyanophos concentration in water, demonstrating the plant's capability to clean water polluted with this pesticide. This research opens avenues for using plants in the cleanup of aquatic environments contaminated by pesticides, offering a sustainable method for water purification (Romeh, 2014).

Safety And Hazards

Cyanofenphos is classified as a Category 4 acute toxin, which means it is harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

4-[ethoxy(phenyl)phosphinothioyl]oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14NO2PS/c1-2-17-19(20,15-6-4-3-5-7-15)18-14-10-8-13(12-16)9-11-14/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNJHZNPJSPMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14NO2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041805
Record name Cyanofenphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanofenphos

CAS RN

13067-93-1, 34460-46-3, 62421-61-8, 62421-62-9, 62421-63-0
Record name Cyanofenphos
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanofenphos [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonothioic acid, phenyl-, 4-cyanophenyl ethyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Cyanofenphos
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanofenphos
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062421629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Cyanofenphos
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanofenphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-4-cyanophenyl O-ethyl phenylphosphonothioate;cyanofenphos (ISO)
Source European Chemicals Agency (ECHA)
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Record name CYANOFENPHOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X6JV2NE2N
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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